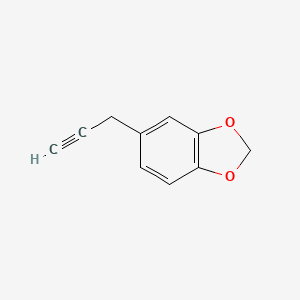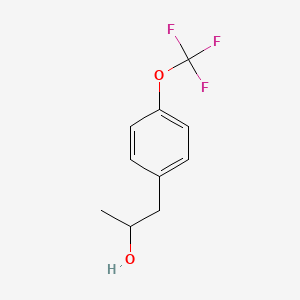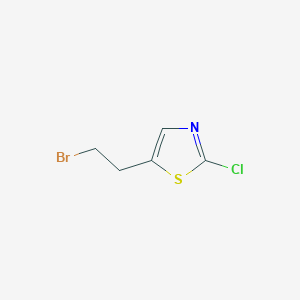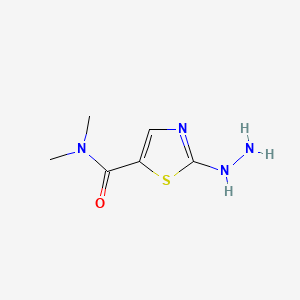
5-Prop-2-ynyl-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Prop-2-ynyl-1,3-benzodioxole is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Prop-2-ynyl-1,3-benzodioxole typically involves the acetalization and ketalization of various aldehydes and ketones with catechol. One efficient method uses HY zeolite as a catalyst, which provides high conversion and selectivity under mild conditions . The optimal reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of zeolite catalysts in large-scale synthesis is a promising approach due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Prop-2-ynyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
5-Prop-2-ynyl-1,3-benzodioxole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Prop-2-ynyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . This interaction leads to the transcriptional activation of auxin-responsive genes, resulting in enhanced root development.
Comparison with Similar Compounds
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at position 5, known for its insecticidal properties.
Isosafrole: Another benzodioxole derivative with similar structural features and applications.
Uniqueness
5-Prop-2-ynyl-1,3-benzodioxole is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
133218-07-2 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-prop-2-ynyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h1,4-6H,3,7H2 |
InChI Key |
VNQOHNBBMYOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)





![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)

